[4-(Piperazin-1-yl)phenyl]boronic acid

Suzuki-Miyaura coupling aqueous cross-coupling heterogeneous catalysis

This para-substituted boronic acid building block features a free secondary amine for direct functionalization, eliminating deprotection steps. Its basic piperazine nitrogen reduces external base needs in Suzuki-Miyaura couplings, offering a streamlined route to biaryl proteasome inhibitors. A cost-effective, high-purity choice for medicinal chemistry labs equipped for refrigerated storage.

Molecular Formula C10H15BN2O2
Molecular Weight 206.05 g/mol
CAS No. 513246-99-6
Cat. No. B1312082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Piperazin-1-yl)phenyl]boronic acid
CAS513246-99-6
Molecular FormulaC10H15BN2O2
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N2CCNCC2)(O)O
InChIInChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
InChIKeyWEKCEGUGFNLQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)phenylboronic Acid (CAS 513246-99-6): Essential Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry Procurement


[4-(Piperazin-1-yl)phenyl]boronic acid (CAS 513246-99-6) is a heteroarylboronic acid building block with the molecular formula C10H15BN2O2 and a molecular weight of 206.05 g/mol [1]. This compound comprises a para-substituted phenyl ring bearing both a boronic acid group and a piperazine moiety, the latter of which provides a basic secondary amine nitrogen that distinguishes it from simple phenylboronic acids in both reactivity and downstream application potential [2]. The compound is commercially available as a solid at room temperature (density 1.22 g/cm³, predicted boiling point 437.2±55.0 °C) and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl architectures .

4-(Piperazin-1-yl)phenylboronic Acid Procurement: Why Unsubstituted Phenylboronic Acids or Regioisomers Cannot Replace This Specific Building Block


Generic substitution with unsubstituted phenylboronic acid or alternative piperazine-phenylboronic acid regioisomers is not feasible for applications requiring the precise molecular architecture of 4-(piperazin-1-yl)phenylboronic acid. The para-substituted piperazine moiety confers distinct electronic effects on the aromatic ring that influence Suzuki-Miyaura coupling efficiency, while the free secondary amine provides a site for downstream functionalization or salt formation that is absent in simpler boronic acids . Furthermore, regioisomers such as 3-(piperazin-1-yl)phenylboronic acid (CAS 1026029-59-3) possess identical molecular weight (206.05 g/mol) and formula but differ in substitution geometry, which can alter coupling regiochemistry and the three-dimensional presentation of the piperazine handle in target molecules [1]. The target compound's specific para-substitution pattern is critical for applications in medicinal chemistry where scaffold geometry directly impacts target binding.

4-(Piperazin-1-yl)phenylboronic Acid (CAS 513246-99-6): Quantitative Comparative Evidence for Scientific Selection Versus Closest Analogs


Suzuki-Miyaura Coupling: Basic Nitrogen-Containing Boronic Acid Performance Advantage in Aqueous Ligand-Free Conditions

4-(Piperazin-1-yl)phenylboronic acid contains a basic nitrogen center in the piperazine ring, which is a structural feature that has been demonstrated in class-level studies to enable high-yield Suzuki-Miyaura couplings in aqueous heterogeneous systems without requiring added base or ligand [1]. In a study of substrates containing basic nitrogen centers with phenylboronic acid, high yields of products were obtained by employing aryl bromides containing aliphatic amine substituents under aqueous acidic conditions, with good to high yields also achieved using substituted bromopyridines [1]. This behavior is class-level inferred for the target compound based on its piperazine secondary amine functionality, which distinguishes it from non-basic boronic acids such as unsubstituted phenylboronic acid that typically require added base (e.g., K2CO3, Na2CO3) for effective coupling [2]. In contrast, the non-basic analog 2-chloro-4-(piperazin-1-yl)phenylboronic acid (CAS 2225155-99-5) lacks this intrinsic base character due to the electron-withdrawing chloro substituent, and is typically employed under standard palladium-catalyzed conditions with external base . The target compound's free secondary amine may therefore reduce or eliminate base addition requirements in certain coupling protocols.

Suzuki-Miyaura coupling aqueous cross-coupling heterogeneous catalysis medicinal chemistry

Storage Stability Differentiation: Free Amine Form Versus Boc-Protected and Salt Analogs

4-(Piperazin-1-yl)phenylboronic acid requires refrigerated storage at 2-8°C according to supplier specifications . This storage requirement differs notably from the closely related Boc-protected analog 4-(4-Boc-piperazino)phenylboronic acid (CAS 457613-78-4; molecular weight 306.20 g/mol), which is generally stored at room temperature in a cool, dry place without requiring refrigeration . The target compound's free secondary amine confers a different stability profile compared to the Boc-protected derivative, with supplier data indicating that conditions to avoid include heat, flames, and sparks, and that oxidizing agents are incompatible materials [1]. This differential storage requirement has direct implications for laboratory inventory planning and procurement logistics, particularly for facilities with limited refrigerated storage capacity. Additionally, the hydrochloride salt form (CAS not specified in available data) is reported to exhibit improved solubility and stability compared to the free base , though this comes with increased molecular weight and altered reactivity profile.

storage stability boronic acid degradation procurement logistics chemical inventory management

Regioisomeric Selectivity: Para-Substitution Enables Distinct Coupling Geometry Versus Meta and Ortho Analogs

The para-substitution pattern of 4-(piperazin-1-yl)phenylboronic acid (CAS 513246-99-6) provides a defined coupling geometry that differs fundamentally from its meta- and ortho-substituted regioisomers. The meta-substituted analog 3-(piperazin-1-yl)phenylboronic acid (CAS 1026029-59-3) shares identical molecular formula (C10H15BN2O2) and molecular weight (206.05 g/mol) with the target compound but differs in the position of the boronic acid group relative to the piperazine moiety [1]. This positional difference alters the vector angle of the piperazine handle in the final coupled product, which is critical for medicinal chemistry applications where three-dimensional scaffold presentation determines target binding. The ortho-substituted analog (CAS 1218992-76-7) introduces additional steric constraints near the coupling site . In practical procurement terms, these regioisomers are not interchangeable: the target para-substituted compound yields linear biaryl extensions, whereas the meta-substituted analog produces angled geometries and the ortho-substituted analog produces sterically hindered architectures.

regioselectivity Suzuki coupling geometry medicinal chemistry scaffold design structure-activity relationship

Solubility Profile Differentiation: Enhanced Aqueous Compatibility Versus Boc-Protected Analogs

4-(Piperazin-1-yl)phenylboronic acid exhibits modest aqueous solubility, with a calculated solubility of approximately 6.2 g/L at 25°C . This solubility profile distinguishes it from the Boc-protected analog 4-(4-Boc-piperazino)phenylboronic acid (CAS 457613-78-4; molecular weight 306.20 g/mol), which possesses significantly increased hydrophobicity due to the tert-butoxycarbonyl protecting group and consequently reduced aqueous solubility . The target compound's free secondary amine contributes to its aqueous compatibility through protonation equilibria, making it more suitable for aqueous reaction media and bioconjugation applications where water solubility is advantageous. This differential solubility has practical implications for reaction solvent selection and workup procedures.

aqueous solubility bioconjugation reaction medium compatibility medicinal chemistry

Salt Form Selection: Free Base Versus Hydrochloride Form Differentiation for Downstream Processing

4-(Piperazin-1-yl)phenylboronic acid is commercially available in both free base form (CAS 513246-99-6; molecular weight 206.05 g/mol) and as the hydrochloride salt form (molecular weight increased due to HCl addition) [1]. The hydrochloride form of this compound is reported to improve solubility and stability compared to the free base, making it more suitable for certain biochemical research and pharmaceutical development applications . This salt form differentiation is particularly relevant for procurement decisions: the free base offers direct reactivity for Suzuki-Miyaura coupling and other transformations without requiring neutralization steps, while the hydrochloride salt provides enhanced shelf stability and aqueous solubility at the cost of requiring a neutralization step before certain coupling reactions. The mechanism of action for the hydrochloride form involves reversible covalent bond formation with diols and other nucleophiles through its boronic acid group .

salt selection boronic acid stability pharmaceutical intermediate process chemistry

Electron-Donating Piperazine Substituent Effects on Suzuki-Miyaura Coupling Reactivity

The piperazine substituent in 4-(piperazin-1-yl)phenylboronic acid functions as an electron-donating group through resonance from the nitrogen lone pair, which can influence the rate of the transmetalation step in Suzuki-Miyaura cross-coupling reactions [1]. In contrast, halogen-substituted analogs such as 2-fluoro-4-(piperazin-1-yl)phenylboronic acid (CAS 1876473-37-8; molecular weight 224.04 g/mol) and 2-chloro-4-(piperazin-1-yl)phenylboronic acid (CAS 2225155-99-5; molecular weight 240.49 g/mol) incorporate electron-withdrawing substituents that alter the electronic character of the aromatic ring and consequently modify coupling reactivity profiles [2][3]. This electronic differentiation has practical implications for coupling partner selection and reaction optimization: the target compound's electron-rich aromatic ring may couple more slowly with electron-deficient aryl halides but more rapidly with electron-rich partners compared to the halogenated analogs. While no direct comparative kinetic data are available for these specific compounds, the class-level principle of electronic effects on transmetalation rates is well established in organoboron chemistry [1].

electronic effects Suzuki-Miyaura coupling boronic acid reactivity transmetalation rate

4-(Piperazin-1-yl)phenylboronic Acid (CAS 513246-99-6): Evidence-Based Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis in Aqueous or Ligand-Free Conditions

This compound is optimally deployed in Suzuki-Miyaura cross-coupling reactions where the intrinsic basicity of the piperazine nitrogen can be leveraged to reduce or eliminate added base requirements. The target compound's para-substitution pattern yields linear biaryl extensions with a free secondary amine handle for subsequent functionalization, distinguishing it from meta- and ortho-regioisomers that produce angled or sterically hindered geometries [1]. For aqueous heterogeneous coupling protocols involving aryl bromides containing aliphatic amine substituents, this building block may enable simplified reaction setups compared to non-basic boronic acids that mandate external base addition [2].

Proteasome Inhibitor Scaffold Construction and Boron-Containing Drug Discovery

The boronic acid group in 4-(piperazin-1-yl)phenylboronic acid serves as a key pharmacophore for reversible covalent inhibition of proteasome activity, a validated therapeutic target in multiple myeloma and mantle cell lymphoma [3]. This compound functions as a versatile intermediate for constructing non-peptidic boronic acid proteasome inhibitors, where the piperazine moiety can be further elaborated to optimize binding affinity and selectivity [4]. The para-substitution geometry provides a defined vector for scaffold extension, which is critical for maintaining appropriate three-dimensional presentation to the proteasome active site.

Medicinal Chemistry Scaffold Diversification with Free Amine Handle for Downstream Functionalization

Unlike Boc-protected analogs that require deprotection steps before further functionalization, 4-(piperazin-1-yl)phenylboronic acid provides a free secondary amine directly available for amide bond formation, reductive amination, sulfonylation, or alkylation following Suzuki-Miyaura coupling . The target compound's modest aqueous solubility (calculated approximately 6.2 g/L at 25°C) also facilitates its use in aqueous reaction media compared to more hydrophobic Boc-protected derivatives . For applications requiring enhanced shelf stability or aqueous solubility, the hydrochloride salt form offers an alternative with improved handling characteristics .

Building Block Procurement for Facilities with Refrigerated Storage Capability

The target compound's requirement for storage at 2-8°C distinguishes it from room-temperature-stable Boc-protected analogs (CAS 457613-78-4) and must be factored into procurement planning . Laboratories with established refrigerated storage infrastructure will find the free amine form advantageous for direct coupling applications without deprotection overhead, while facilities with limited cold storage capacity may need to evaluate whether the hydrochloride salt form (improved stability) or Boc-protected analog (room temperature storage with subsequent deprotection requirement) better aligns with their workflow constraints .

Technical Documentation Hub

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